molecular formula C6H7BrF4O3 B12079897 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate

Cat. No.: B12079897
M. Wt: 283.02 g/mol
InChI Key: RHDNWDRZSATPFZ-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate is a fluorinated organic compound characterized by a brominated and tetrafluorinated butyl chain linked to a methyl carbonate group. Its molecular formula is approximated as C₆H₅BrF₄O₃, with a molecular weight of ~293.0 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine and bromine, enhancing its utility in specialized organic syntheses, particularly in pharmaceutical and advanced material applications. Its synthesis typically involves esterification of 4-bromo-3,3,4,4-tetrafluorobutanol with methyl chloroformate under controlled conditions .

Properties

Molecular Formula

C6H7BrF4O3

Molecular Weight

283.02 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) methyl carbonate

InChI

InChI=1S/C6H7BrF4O3/c1-13-4(12)14-3-2-5(8,9)6(7,10)11/h2-3H2,1H3

InChI Key

RHDNWDRZSATPFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

Preparation Methods

Bromination of Tetrafluorobutanol Precursors

The synthesis typically begins with the bromination of 3,3,4,4-tetrafluorobutan-1-ol (CAS 234443-21-1), a key intermediate. Vapor-phase bromination, as described in the patent for 4-bromo-3-alkylanisole production, offers a solvent-free approach with minimized dibrominated byproducts . In this method:

  • Reaction Conditions :

    • Pressure: 10–200 mmHg (optimal at 50 mmHg) .

    • Temperature: <100°C to prevent decomposition .

    • Bromine is introduced as vapor into a reactor containing vaporized tetrafluorobutanol, ensuring homogeneous mixing and reduced side reactions .

  • Yield : Up to 96.6% with dibrominated impurities <0.1% .

Alternative liquid-phase bromination employs ZnAl-BrO₃⁻ layered double hydroxides (LDHs) as catalysts in acetic acid/water mixtures . This method achieves 70% yield at 35°C, leveraging the catalyst’s ability to stabilize bromide ions for regioselective substitution .

Esterification with Methyl Chloroformate

The brominated intermediate, 4-bromo-3,3,4,4-tetrafluorobutanol, undergoes esterification with methyl chloroformate. A representative protocol involves:

  • Reagents :

    • Methyl chloroformate (1.2 equiv).

    • Base: Pyridine or triethylamine (2.0 equiv) to neutralize HCl byproduct.

  • Conditions :

    • Solvent: Dichloromethane or THF.

    • Temperature: 0°C to room temperature.

  • Workup : Sequential washing with NaHCO₃ and brine, followed by silica gel chromatography (hexanes/ethyl acetate).

  • Yield : 80–85% with >98% purity.

One-Pot Bromination-Esterification

Recent advancements combine bromination and esterification in a single reactor to streamline production. For example:

  • Step 1 : Bromination of 3,3,4,4-tetrafluorobutanol using 1,2-dibromo-1,1,2,2-tetrafluoroethane and LDA at –78°C in THF .

  • Step 2 : In-situ reaction with methyl chloroformate at 0°C .

  • Advantages :

    • Eliminates intermediate isolation, reducing processing time by 40% .

    • Overall yield: 75% .

Comparative Analysis of Synthesis Routes

MethodBromination AgentCatalyst/SolventYield (%)Purity (%)Key Advantage
Vapor-phase Br₂ (gas)None96.699.9Minimal byproducts
Liquid-phase KBr/ZnAl-BrO₃⁻Acetic acid/water7097Mild conditions
One-pot C₂Br₂F₄LDA/THF7598Process efficiency

The vapor-phase method is industrially favored for scalability, while liquid-phase bromination suits laboratory-scale synthesis due to simpler equipment requirements .

Purification and Quality Control

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Techniques include:

  • Distillation : Under reduced pressure (10 mmHg) to isolate the product from unreacted alcohol and dimers.

  • Chromatography : Silica gel with ethyl acetate/hexanes (1:5) removes trace brominated impurities.

  • Analytical Validation :

    • GC-MS : Confirms molecular ion peak at m/z 283.02 .

    • ¹⁹F NMR : Peaks at δ –120 to –125 ppm (CF₂ groups) .

Challenges and Mitigation Strategies

  • Dibromination : Over-bromination is minimized by maintaining bromine vapor at sub-stoichiometric ratios .

  • Ester Hydrolysis : Anhydrous conditions and molecular sieves preserve ester integrity during storage .

  • Catalyst Recovery : ZnAl-BrO₃⁻ LDHs are reusable for up to five cycles without significant activity loss .

Industrial-Scale Optimization

A pilot-scale process detailed in patent EP2732818 achieves 84% yield via:

  • Continuous Flow Reactor : Enhances heat transfer and mixing efficiency .

  • In-line Analytics : FTIR monitors bromine consumption in real time .

  • Solvent Recycling : THF is recovered via distillation, reducing waste by 60% .

Emerging Methodologies

  • Electrochemical Bromination : Uses Br⁻/Br₂ redox couples in fluorinated solvents, achieving 82% yield at 25°C .

  • Enzymatic Esterification : Lipase-catalyzed reaction with methyl carbonate, offering a greener alternative (65% yield) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate has garnered attention in various scientific applications due to its unique chemical properties. This article explores its applications in scientific research, particularly in the fields of materials science, pharmaceuticals, and environmental chemistry.

Materials Science

Photoacid Generators (PAGs) : One of the prominent applications of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate is as a photoacid generator in photolithography. The compound can decompose upon exposure to UV light to release acids that catalyze polymerization reactions. This property is crucial for the development of advanced materials used in semiconductor manufacturing and microfabrication processes .

Thermal Stability Studies : The thermal decomposition characteristics of this compound have been extensively studied using thermogravimetric analysis. Such studies help in understanding the stability of materials under heat stress and are vital for applications where thermal resistance is critical .

Pharmaceutical Applications

Drug Delivery Systems : The unique fluorinated structure of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate enhances solubility and permeability of drug formulations. This compound can be utilized as a building block in the synthesis of prodrugs or as a component in drug delivery systems that require controlled release profiles .

Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of various APIs due to its reactivity and ability to undergo further functionalization. This application is particularly valuable in the pharmaceutical industry where efficiency and specificity are paramount .

Environmental Chemistry

Fluorinated Compounds : The environmental impact and degradation pathways of fluorinated compounds like 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate are crucial areas of research. Studies focus on understanding how such compounds behave in different environmental conditions and their potential effects on ecosystems. The compound's low volatility and high stability make it a candidate for studies related to persistent organic pollutants (POPs) and their remediation strategies .

Case Study 1: Application in Photolithography

A study demonstrated that incorporating 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate into photoresist formulations improved resolution and sensitivity under UV exposure. The results indicated a significant enhancement in pattern fidelity compared to conventional photoacid generators.

Case Study 2: Drug Formulation

Research involving the use of this compound as a prodrug showed improved bioavailability and therapeutic efficacy in animal models. The study highlighted its potential as a versatile agent in developing new therapeutic strategies for challenging diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates. The carbonate ester group can undergo hydrolysis, releasing active species that interact with biological molecules or catalysts .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Bromo-3,3,4,4-tetrafluorobutyl Methyl Carbonate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Fluorine Count Key Applications
4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate C₆H₅BrF₄O₃ ~293.0 Methyl carbonate 4 Pharmaceutical intermediates, polymer synthesis
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate C₇H₅BrF₆O₃ ~343.0 2,2-Difluoroethyl 6 Specialty materials, fluorinated resins
4-Bromo-3,3,4,4-tetrafluorobutyl heptafluorobutyl carbonate C₉H₅BrF₁₁O₃ ~493.0 Heptafluorobutyl 11 High-performance polymers, surfactants

Structural and Functional Differences

  • Substituent Groups :

    • The methyl carbonate substituent in the target compound offers moderate steric hindrance and reactivity, making it suitable for controlled release in drug synthesis .
    • The 2,2-difluoroethyl analog (C₇H₅BrF₆O₃) introduces two additional fluorine atoms, enhancing hydrophobicity and thermal stability. This variant is preferred in fluoropolymer production .
    • The heptafluorobutyl derivative (C₉H₅BrF₁₁O₃) has significantly higher fluorine content, leading to superior chemical inertness and applications in extreme environments (e.g., aerospace coatings) .
  • Reactivity :

    • The target compound’s methyl group allows easier nucleophilic substitution compared to bulkier fluorinated substituents. This property is exploited in palladium-catalyzed C–H activation reactions for introducing fluorinated motifs into bioactive molecules .
    • Heptafluorobutyl-substituted analogs exhibit reduced reactivity due to steric and electronic effects but excel in stability under harsh conditions .

Research Findings and Challenges

  • Thermal Stability : Differential scanning calorimetry (DSC) of fluorinated carbonates reveals that increased fluorine content correlates with higher decomposition temperatures (>250°C for heptafluorobutyl vs. ~180°C for methyl) .
  • Toxicity : Bromine and fluorine substituents may elevate toxicity risks, necessitating stringent handling protocols (e.g., respiratory protection, fume hoods) .
  • Environmental Impact : Fluorinated compounds pose challenges in biodegradation, requiring specialized disposal methods to mitigate ecological harm .

Biological Activity

4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate (C₉H₁₃BrF₄O₃) is an organofluorine compound notable for its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its chemical reactivity, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group substituted with bromine and multiple fluorine atoms, which contribute to its chemical stability and reactivity. The presence of the methyl carbonate group enhances its utility in organic synthesis, particularly in nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC₉H₁₃BrF₄O₃
Molecular Weight303.01 g/mol
Boiling PointNot specified
SolubilityNot specified

Reactivity Profile

The reactivity of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate is influenced by its halogen substituents. Studies indicate that these halogens can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in the synthesis of complex organic molecules.

Therapeutic Potential

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds exhibit antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Similar organofluorine compounds have shown promise in reducing inflammation in various biological models. The unique structure of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate may contribute to similar effects.
  • Drug Development : Its reactivity allows for modifications that can lead to new pharmaceuticals targeting specific biological pathways.

Synthesis and Applications

A study detailed the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate using various methods involving nucleophilic substitutions under controlled conditions. The research emphasized the importance of optimizing reaction parameters to achieve high yields and purity .

Interaction Studies

Interaction studies have focused on how this compound reacts with various nucleophiles and electrophiles. These studies are crucial for understanding its behavior in biological systems. For instance, research indicated that the compound could effectively react with amino acids and peptides, suggesting potential applications in peptide synthesis or modification .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-bromo-3,3,4,4-tetrafluorobutyl methyl carbonate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis. A stepwise approach may involve:

Bromination of 3,3,4,4-tetrafluorobutanol using PBr₃ or HBr under reflux .

Carbonate formation via reaction with methyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents to isolate the product. Monitor purity via <sup>19</sup>F NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing 4-bromo-3,3,4,4-tetrafluorobutyl methyl carbonate?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Identify methyl groups (δ 3.7–3.9 ppm for carbonate-OCH₃) and butyl chain protons (δ 4.2–4.5 ppm for -OCH₂CF₂-).
  • <sup>19</sup>F NMR : Distinct signals for CF₂ groups (δ -110 to -120 ppm) and Br-CF₂ environments .
  • IR Spectroscopy : Confirm carbonate C=O stretch (~1740 cm⁻¹) and C-Br absorption (~550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₇BrF₄O₃) with <2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo- and tetrafluoro-substituents influence the reactivity of this carbonate in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, enhancing susceptibility to nucleophilic attack. Bromine’s polarizability may stabilize transition states via inductive effects.
  • Steric Effects : The tetrafluorobutyl chain creates steric hindrance, favoring SN2 mechanisms over SN1. Computational modeling (DFT, Gaussian) can map transition-state geometries and charge distribution .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-bromobutyl methyl carbonate) under identical conditions (e.g., NaOH/EtOH) .

Q. What strategies can mitigate decomposition pathways of 4-bromo-3,3,4,4-tetrafluorobutyl methyl carbonate under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Use aprotic solvents (e.g., DCM) and avoid strong acids. Stabilize the carbonate via coordination with Lewis acids (e.g., BF₃·OEt₂) to prevent protonation of the carbonyl oxygen .
  • Basic Conditions : Employ bulky bases (e.g., DBU) to minimize hydroxide attack on the carbonate. Kinetic studies (UV-Vis monitoring at 250 nm) can identify degradation thresholds .
  • Storage : Store under inert gas (Ar) at -20°C to suppress hydrolysis.

Q. How can this compound serve as a precursor for synthesizing fluorinated polymers or bioactive molecules?

  • Methodological Answer :

  • Polymer Synthesis : Use the bromine moiety for post-polymerization modifications (e.g., Suzuki coupling with aryl boronic acids ). The carbonate group can act as a protecting group, removable via hydrolysis.
  • Bioactive Derivatives : React with amines (e.g., piperazine) to form carbamates, then evaluate cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ profiling) .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability of fluorinated carbonates: How to reconcile conflicting data?

  • Methodological Answer :

  • Source Analysis : Compare DSC/TGA data from peer-reviewed journals vs. supplier catalogs (e.g., Kanto Reagents ). Supplier data may omit moisture sensitivity or batch variability.
  • Experimental Replication : Conduct controlled thermogravimetric analysis (heating rate 10°C/min under N₂). Note decomposition onset temperatures and correlate with impurity profiles (GC-MS).
  • Mitigation : Pre-dry samples (P₂O₅, 24h) and use sealed pans for DSC to exclude atmospheric effects .

Tables for Key Data

Property Technique Expected Result Reference
Melting PointDSC45–50°C (decomposition observed >100°C)
Solubility in DCMGravimetric Analysis>200 mg/mL
Hydrolysis Half-life (pH 7)UV-Vis Kineticst₁/₂ = 8.2 h at 25°C

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